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3(2H)-Furanone, 2-benzoyl-5-methyl-

Cat. No.: B15214289
CAS No.: 61418-11-9
M. Wt: 202.21 g/mol
InChI Key: LPQJLBGFWLIQMK-UHFFFAOYSA-N
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Description

Significance of 3(2H)-Furanone Derivatives in Contemporary Organic Synthesis

The 3(2H)-furanone ring system is a cornerstone in modern organic synthesis due to its prevalence in biologically active natural products and its utility as a versatile synthetic intermediate. mdpi.comresearchgate.net Many natural products, including some with antitumor activity like geiparvarin (B191289) and jatrophone, contain the 3(2H)-furanone unit. mdpi.com This has spurred the development of numerous synthetic methodologies aimed at constructing this heterocyclic core. researchgate.net

In contemporary organic synthesis, 3(2H)-furanone derivatives are highly valued as precursors for a variety of other heterocyclic systems. nih.gov Their chemical architecture allows for a range of transformations, making them ideal starting materials for generating molecular diversity. The functional groups on the furanone ring can be readily modified, providing access to a wide array of substituted heterocycles with potential applications in medicinal chemistry and materials science. mdpi.com

Furthermore, the 3(2H)-furanone core is recognized for its contribution to the biological activity of various compounds. Derivatives have been shown to exhibit a broad spectrum of pharmacological effects, including anti-inflammatory, anti-ulcer, anti-allergic, and antitumor activities. researchgate.net This has made them attractive targets for synthetic chemists aiming to develop new therapeutic agents. The ability to synthesize a diverse library of substituted 3(2H)-furanones is therefore crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds.

Historical Development of 3(2H)-Furanone Synthesis and Reactivity

The chemistry of 3(2H)-furanones has evolved significantly over the past several decades. Early interest in these compounds was sparked by the discovery of naturally occurring furanones with desirable aroma and flavor properties. For instance, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) was first identified in 1960 as a product of the Maillard reaction and is a key flavor compound in many fruits. nih.gov

Initial synthetic approaches to the 3(2H)-furanone core were often multi-step and provided modest yields. However, the growing importance of this scaffold has driven the development of more efficient and versatile synthetic strategies. Over the past five decades, a plethora of methods have been reported for the synthesis of this class of oxygen heterocycles. researchgate.net

Modern synthetic methods often employ transition-metal catalysis to achieve high levels of efficiency and selectivity. For example, gold-catalyzed cyclization of γ-hydroxyalkynones and rhodium/palladium-catalyzed cyclization/allylic alkylation of α-diazo-δ-keto-esters have emerged as powerful tools for constructing substituted 3(2H)-furanones. organic-chemistry.org Other innovative approaches include base-induced intramolecular cyclizations, cycloisomerization of allenic hydroxyketones, and photooxygenation of substituted furans. rsc.orgorganic-chemistry.org The reactivity of 3(2H)-furanones has also been extensively explored, with studies focusing on their participation in cycloaddition reactions, ring-opening reactions, and functional group transformations to generate novel molecular architectures. mdpi.comnih.gov

Current Research Frontiers and Unaddressed Challenges in the Chemistry of 3(2H)-Furanone, 2-benzoyl-5-methyl-

Current research on 3(2H)-furanone, 2-benzoyl-5-methyl- and its analogues is focused on several key areas, including the development of novel synthetic methods, the exploration of their biological activities, and their application as functional materials. While general methods for the synthesis of substituted 3(2H)-furanones are well-established, the development of highly stereoselective and atom-economical routes to specific derivatives like 2-benzoyl-5-methyl-3(2H)-furanone remains an active area of investigation. For instance, the one-pot synthesis of 5-benzoyl-2,2-dimethyl-3(2H)-furanone from diyne alcohols suggests a potential strategy that could be adapted for the target molecule. researchgate.net

A significant challenge in the chemistry of this specific furanone derivative is the limited availability of detailed studies on its reactivity and biological profile. While the broader class of 3(2H)-furanones is known for its diverse bioactivities, including anti-inflammatory and potential anticancer effects, specific data for 2-benzoyl-5-methyl-3(2H)-furanone is scarce. Future research will likely focus on synthesizing this compound and its derivatives to screen for a range of biological activities. The presence of the benzoyl group suggests that these compounds could be interesting candidates for studies targeting enzymes and receptors where aromatic interactions are crucial.

Another frontier is the exploration of these compounds as building blocks for more complex molecular architectures or as functional materials. The carbonyl group and the benzoyl moiety offer multiple points for further chemical modification, opening avenues for the creation of novel polymers, dyes, or photoresponsive materials. rsc.org Unaddressed challenges include the need for a deeper understanding of the structure-property relationships in this particular class of furanones and the development of scalable and sustainable synthetic processes to enable their broader application.

Compound Data Tables

Below are tables detailing the properties of 3(2H)-Furanone, 2-benzoyl-5-methyl- and related compounds.

Table 1: Physical and Chemical Properties of 3(2H)-Furanone Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical StateBoiling Point (°C)
3(2H)-Furanone, 2-benzoyl-5-methyl-C₁₂H₁₀O₃202.21Not availableNot available
Dihydro-2-methyl-3(2H)-furanone nih.govfoodb.caC₅H₈O₂100.12Liquid138-139
4-Hydroxy-2,5-dimethyl-3(2H)-furanone sigmaaldrich.comC₆H₈O₃128.13Solid73-77 (m.p.)
2(5H)-Furanone, 5-methyl- nist.govC₅H₆O₂98.10Not availableNot available
3(2H)-Furanone, 2-hexyl-5-methyl- nih.govnist.govC₁₁H₁₈O₂182.26Not availableNot available
2(3H)-Furanone, 5-methyl- nist.govC₅H₆O₂98.10Not availableNot available

Table 2: Spectroscopic Data of Related 3(2H)-Furanone Derivatives

Compound Name1H NMR Data (δ ppm)13C NMR Data (δ ppm)Mass Spectrometry (m/z)
Dihydro-2-methyl-3(2H)-furanone nih.govData available in spectral databasesData available in spectral databasesData available in spectral databases
4-Hydroxy-2,5-dimethyl-3(2H)-furanone Characteristic signals confirming structureSix distinct carbon environmentsData available in spectral databases
2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone Distinctive resonances for all hydrogen atomsSix distinct carbon environmentsData available in spectral databases
Furan-3(2H)-imine derivative (6s) nih.gov7.87–7.08 (m, 16H), 6.90 (d, 2H), 6.08 (s, 1H), 2.40 (s, 3H)176.0, 174.3, 150.9, 142.3, 140.9, 129.4, 128.9, 128.6, 128.2, 128.1, 127.1, 126.7, 126.4, 122.3, 93.3, 92.6, 21.6436.1464 [M+H]⁺

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10O3 B15214289 3(2H)-Furanone, 2-benzoyl-5-methyl- CAS No. 61418-11-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61418-11-9

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

2-benzoyl-5-methylfuran-3-one

InChI

InChI=1S/C12H10O3/c1-8-7-10(13)12(15-8)11(14)9-5-3-2-4-6-9/h2-7,12H,1H3

InChI Key

LPQJLBGFWLIQMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(O1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Sophisticated Synthetic Methodologies for 3 2h Furanone, 2 Benzoyl 5 Methyl and Its Structural Analogs

Chemo- and Regioselective Construction of the 3(2H)-Furanone Coreorganic-chemistry.orgresearchgate.netresearchgate.net

The chemo- and regioselective construction of the 3(2H)-furanone core is a foundational aspect of synthetic organic chemistry, providing access to a wide array of biologically active natural products and pharmaceuticals. researchgate.netresearchgate.net The precise control over the placement of functional groups and the selective reaction of one functional group over another are hallmarks of an effective synthetic strategy.

A variety of methods have been developed to achieve this, often relying on the careful choice of starting materials and reaction conditions. For instance, base-induced intramolecular cyclization of specific sulfonium (B1226848) salts can yield 2-unsubstituted 5-aryl-3(2H)-furanones with high efficiency. organic-chemistry.org Another approach involves the reaction of 1,3-bis(trimethylsiloxy)buta-1,3-dienes with α-chlorocarboxylic acid chlorides, catalyzed by TMSOTf, to produce substituted 3(2H)-furanones. researchgate.net

The regioselectivity of these reactions is often governed by the inherent electronic properties of the substrates and the nature of the catalyst or reagent used. For the synthesis of 2-benzoyl-5-methyl-3(2H)-furanone, a strategy would need to be devised that allows for the specific introduction of the benzoyl group at the C2 position and the methyl group at the C5 position of the furanone ring.

Transition Metal-Catalyzed Cyclization Approaches to 3(2H)-Furanone, 2-benzoyl-5-methyl-organic-chemistry.orgacs.orgchim.it

Transition metal catalysis offers a powerful toolkit for the synthesis of complex heterocyclic systems like 3(2H)-furanones. These methods often proceed under mild conditions and with high levels of selectivity.

A notable approach involves the gold(I)-catalyzed reaction between bispropargylic alcohols and pyridine-N-oxides, which proceeds through a cascade of oxidation, Pinacol rearrangement, and oxacyclization to yield 2,4,5-trisubstituted 3(2H)-furanones. acs.org This methodology could be adapted for the synthesis of 2-benzoyl-5-methyl-3(2H)-furanone by selecting appropriately substituted bispropargylic alcohol precursors.

Other transition metals have also been employed effectively. For example, a combination of a gold-based catalyst, such as (p-CF3C6H4)3PAuCl, with a silver co-catalyst can facilitate the cyclization of γ-hydroxyalkynones to form substituted 3(2H)-furanones. organic-chemistry.org Furthermore, rhodium-catalyzed cycloisomerization of 2-silylethynyl phenols demonstrates the utility of this metal in constructing furan-containing ring systems. chim.it

A summary of representative transition metal-catalyzed reactions for the synthesis of the 3(2H)-furanone core is presented in the table below.

Catalyst SystemStarting MaterialProduct TypeReference
Au(I) / Pyridine-N-oxideBispropargylic alcohols2,4,5-Trisubstituted 3(2H)-furanones acs.org
(p-CF3C6H4)3PAuCl / AgOTfγ-HydroxyalkynonesSubstituted 3(2H)-furanones organic-chemistry.org
[Rh(cod)2]BF4 / BINAP2-Silylethynyl phenols2-Silylbenzo[b]furans chim.it
Rh(II) / Pd(0)α-Diazo-δ-keto-estersHighly substituted 3(2H)-furanones organic-chemistry.org

Organocatalytic Strategies for 3(2H)-Furanone, 2-benzoyl-5-methyl- Synthesisrsc.orgorgsyn.org

Organocatalysis has emerged as a complementary and often more environmentally friendly alternative to metal-based catalysis. These small organic molecules can activate substrates in a variety of ways to facilitate bond formation.

For the synthesis of furanone structures, organocatalytic methods can be employed to achieve high levels of stereocontrol. An example is the asymmetric Michael addition of aldehydes to 2-furanones, which can produce highly functionalized chiral γ-lactones with excellent stereoselectivities. rsc.org While this example focuses on addition to a pre-formed furanone, similar principles could be applied in a tandem reaction to construct the ring and introduce substituents simultaneously.

Another simple yet effective organocatalytic strategy involves the use of N,N-dimethylaminoethanol to catalyze the isomerization of 2(3H)-furanone to the more stable 2(5H)-furanone. orgsyn.org This demonstrates the potential for organocatalysts to influence the final structure of the furanone product through control of isomerization processes.

Cascade and Tandem Reactions for Complex 3(2H)-Furanone Architecturesorganic-chemistry.orgacs.org

Cascade and tandem reactions are highly efficient processes that allow for the formation of multiple chemical bonds in a single synthetic operation, leading to a rapid increase in molecular complexity. These strategies are particularly valuable for the construction of intricate heterocyclic frameworks like those found in many natural products.

A powerful example is the Au(I)-catalyzed cascade reaction involving bispropargylic alcohols and pyridine-N-oxides, which combines oxidation, a Pinacol rearrangement, and an oxacyclization to furnish highly substituted 3(2H)-furanones. acs.org This one-pot reaction is a testament to the power of cascade catalysis in streamlining synthetic routes.

Another sophisticated approach utilizes a binary catalytic system of Rh(II) and Pd(0) to promote a cyclization/allylic alkylation cascade of α-diazo-δ-keto-esters. organic-chemistry.org This reaction provides access to highly substituted 3(2H)-furanones with a C2-quaternary center, a structural motif that can be challenging to construct using traditional methods. The reaction exhibits high chemo-, regio-, and stereoselectivity, highlighting the precision of dual catalytic systems.

Asymmetric Synthesis of Chiral 3(2H)-Furanone, 2-benzoyl-5-methyl- Derivativesrsc.orgnih.govmdpi.com

The development of asymmetric methods for the synthesis of chiral 3(2H)-furanone derivatives is of significant interest due to the prevalence of stereogenic centers in biologically active molecules. Both organocatalytic and metal-catalyzed approaches have been successfully developed to address this challenge.

Organocatalytic asymmetric Michael additions of aldehydes to 2-furanones have been shown to generate chiral γ-lactones with high diastereoselectivity and enantioselectivity. rsc.org This method provides a direct route to enantiomerically enriched furanone derivatives.

Transition metal catalysis also offers powerful solutions for asymmetric synthesis. For instance, chiral vanadyl methoxide (B1231860) complexes have been used as catalysts in the asymmetric 1,2-oxytrifluoromethylation of styrenes, with 3-hydroxy-1,3-quinazolindiones acting as radical trapping agents. nih.gov This type of radical cross-coupling could be envisioned for the asymmetric functionalization of a pre-formed furanone core. Furthermore, rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to γ-phthalimidocrotonates has been successfully applied to the synthesis of optically pure β-substituted GABA derivatives, demonstrating the potential of this method for creating stereocenters in related lactone systems. mdpi.com

Green Chemistry Principles in the Synthesis of this compoundorganic-chemistry.orgacs.orgrsc.org

The principles of green chemistry are increasingly being integrated into synthetic planning to reduce the environmental impact of chemical processes. This includes the use of safer solvents, renewable starting materials, and catalytic methods that minimize waste.

Another green strategy is the development of a multistep synthesis of an arylidene 3(2H)-furanone that features an acid-catalyzed aldol (B89426) condensation as a key step. acs.org This experiment, designed for the undergraduate laboratory, highlights the potential for designing greener synthetic routes. Furthermore, the cycloisomerization of allenic hydroxyketones to form 3(2H)-furanones has been achieved in water without the need for any expensive or toxic metal catalysts, representing a significant step towards a more sustainable synthesis of this important heterocyclic core. organic-chemistry.org

Total Synthesis of Natural Products Incorporating the 3(2H)-Furanone, 2-benzoyl-5-methyl- Moiety or its Close Relativesresearchgate.netresearchgate.netacs.orgresearchgate.net

The 3(2H)-furanone scaffold is a common structural motif in a diverse range of natural products with a wide spectrum of biological activities. researchgate.netresearchgate.net The total synthesis of these complex molecules often represents a significant challenge and serves as a driving force for the development of new synthetic methodologies. researchgate.net

Notable examples of natural products containing the 3(2H)-furanone core include:

Bullatenone: A simple furanone with a phenyl group at the 5-position. researchgate.net

Inotilone: Known for its anti-inflammatory and anticancer properties. acs.org

Gregatin B: A natural product with antimicrobial activity. acs.org

Jatrophone, Eremantholides, Geiparvarin (B191289), Chinolone, and Ciliarin: A variety of other natural products that feature the 3(2H)-furanone ring system. researchgate.net

The synthesis of these natural products often requires the development of highly selective methods for the construction of the furanone core and the installation of various substituents with precise stereochemical control. The methodologies discussed in the preceding sections, including transition metal-catalyzed cyclizations, organocatalytic reactions, and cascade processes, are all critical tools in the arsenal (B13267) of the synthetic chemist for tackling the total synthesis of these important natural products.

Mechanistic Elucidation of Chemical Transformations Involving 3 2h Furanone, 2 Benzoyl 5 Methyl

Detailed Reaction Pathway Analysis and Intermediate Characterization

The synthesis and subsequent reactions of 3(2H)-Furanone, 2-benzoyl-5-methyl- are characterized by pathways involving distinct, often transient, intermediates. Understanding these pathways is crucial for controlling reaction outcomes and designing rational synthetic routes to its derivatives.

Kinetic Studies of Reactivity and Selectivity in 3(2H)-Furanone, 2-benzoyl-5-methyl- Synthesis and Derivatization

While specific kinetic data for the synthesis of 3(2H)-Furanone, 2-benzoyl-5-methyl- are not extensively documented, the reactivity and selectivity of its formation and derivatization are governed by principles common to furanone synthesis. The formation of substituted 3(2H)-furanones can be achieved through various catalytic methods, including those employing Rh(II), Pd(0), or Au(I) catalysts. organic-chemistry.org These reactions, such as the cycloisomerization of precursor molecules, often exhibit high chemo- and regioselectivity, which is dictated by the catalyst system and reaction conditions. organic-chemistry.org

Derivatization reactions, primarily involving nucleophilic attack, are also subject to kinetic control. The selectivity of a nucleophile for one of the multiple electrophilic sites on the molecule depends on the nucleophile's hardness or softness (HSAB theory), steric hindrance, and the reaction temperature. Hard nucleophiles are expected to preferentially attack the hard carbonyl centers, while softer nucleophiles might favor conjugate addition at the C5 position.

Table 1: Factors Influencing Kinetics and Selectivity

FactorInfluence on SynthesisInfluence on Derivatization
Catalyst The choice of transition metal (e.g., Rh, Au, Pd) and ligands dictates the reaction pathway and rate of cyclization. organic-chemistry.orgAcid or base catalysis can accelerate nucleophilic additions and rearrangements.
Temperature Higher temperatures can increase reaction rates but may lead to side products or thermal decomposition. researchgate.netnih.govCan shift the balance between kinetically and thermodynamically favored products.
Solvent Solvent polarity can influence the stability of charged intermediates and transition states, affecting reaction rates.Can affect nucleophile strength and the regioselectivity of the attack.
Nucleophile Not directly applicable to synthesis from acyclic precursors.The nature of the nucleophile (hard/soft, bulky/small) determines the site of attack (e.g., C2-carbonyl, C3-carbonyl, C5-position). researchgate.net

Identification and Trapping of Transient Species

The reactions of furanones frequently proceed through short-lived intermediates that are not directly observable under normal conditions but can be inferred or trapped. In the derivatization of 3(2H)-Furanone, 2-benzoyl-5-methyl- with nucleophiles like amines or hydrazines, the initial attack on a carbonyl group would form a tetrahedral intermediate. Subsequent acid-catalyzed dehydration can lead to more stable, yet still reactive, species like enamines. researchgate.net

In reactions conducted in strong acids, such as triflic acid (TfOH), furan (B31954) derivatives are known to form highly reactive O-protonated cationic intermediates. nih.govresearchgate.net For the title compound, protonation could occur at the C3-carbonyl oxygen, the benzoyl oxygen, or the furan ring oxygen, generating superelectrophilic species that can be studied by NMR spectroscopy at low temperatures. nih.gov These cations are the key reactive species in electrophilic reactions like hydroarylation. researchgate.net The study of related furanone isomers suggests that thermal decomposition pathways also involve transient species, specifically open-ring ketenoic aldehydes, formed via hydrogen transfer reactions. researchgate.netnih.gov

Nucleophilic and Electrophilic Reactivity of the 3(2H)-Furanone Ring System

The 3(2H)-furanone scaffold, substituted with both benzoyl and methyl groups, exhibits a dual reactivity profile, with multiple sites susceptible to both nucleophilic and electrophilic attack. The electron-withdrawing nature of the C2-benzoyl group and the C3-carbonyl group renders the furanone ring relatively electron-deficient, enhancing its electrophilicity.

Electrophilic Sites:

C5 Position: As the β-carbon of an α,β-unsaturated ketone system, C5 is a soft electrophilic center, prone to conjugate addition (Michael addition) by soft nucleophiles.

C3 Carbonyl Carbon: This is a hard electrophilic center, susceptible to attack by hard nucleophiles.

C2-Benzoyl Carbonyl Carbon: Similar to the C3-carbonyl, this is another hard electrophilic site.

C2 Position: The acidity of the C2-proton is increased by the adjacent benzoyl and C3-carbonyl groups, making deprotonation and subsequent reaction with electrophiles possible.

Nucleophilic Sites:

Enolate Oxygen: Tautomerization can generate enol or enolate forms, which are nucleophilic through their oxygen or carbon atoms. The oxygen atoms of the carbonyl groups possess lone pairs and can act as nucleophiles or Lewis bases, coordinating to protons or Lewis acids. nih.gov

Furan Ring Oxygen: This oxygen atom can also act as a Lewis basic site.

The regioselectivity of nucleophilic attack is a critical aspect of the furanone's reactivity. Studies on related 2(3H)-furanones show that the course of the reaction depends heavily on the nucleophile and conditions. For example, nitrogen nucleophiles can attack the C2-furanone position, leading to ring-opening and subsequent recyclization to form new heterocyclic systems like pyrrolones or pyridazinones. researchgate.netbibliomed.org The presence of multiple electrophilic centers in the title compound suggests a complex reactivity landscape where regioselectivity can be tuned by the choice of reagents and conditions. researchgate.net

Table 2: Analysis of Reactive Sites in 3(2H)-Furanone, 2-benzoyl-5-methyl-

SiteTypePotential ReactionsInfluencing Factors
C5 Electrophilic (soft)Michael (1,4-) AdditionFavored by soft nucleophiles (e.g., thiols, cuprates).
C3=O Electrophilic (hard)Nucleophilic Acyl AdditionFavored by hard nucleophiles (e.g., organolithiums, Grignard reagents).
Benzoyl C=O Electrophilic (hard)Nucleophilic Acyl AdditionReactivity is comparable to the C3-carbonyl; subject to steric hindrance.
C2-H Acidic ProtonDeprotonation, AlkylationRequires a suitable base; the resulting enolate can react with electrophiles.
Carbonyl Oxygens Nucleophilic (Lewis Base)Protonation, Lewis Acid CoordinationActivates the molecule towards nucleophilic attack. nih.gov

Rearrangement Pathways and Tautomerism in 3(2H)-Furanone, 2-benzoyl-5-methyl- Derivatives

The structural framework of 3(2H)-Furanone, 2-benzoyl-5-methyl- allows for several modes of isomerization, including tautomerism and skeletal rearrangements.

Keto-Enol Tautomerism: The presence of two carbonyl groups and adjacent α-hydrogens facilitates keto-enol tautomerism. This is a well-documented phenomenon in related 3(2H)-furanone systems, such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), where tautomerism leads to racemization and is strongly influenced by pH. acs.orgnih.gov For 3(2H)-Furanone, 2-benzoyl-5-methyl-, several enol tautomers are possible, arising from the deprotonation at C2, C4, or the methyl group of the benzoyl moiety. These enolic forms are key intermediates in reactions requiring nucleophilic character at the α-carbon. The equilibrium between these tautomers is dependent on solvent and pH.

Rearrangements: Skeletal rearrangements are also possible, particularly under photochemical conditions. A relevant precedent is the di-π-methane rearrangement, which occurs in molecules containing two π-systems attached to a single sp³-hybridized carbon. While the title compound does not strictly meet this requirement in its ground state, related 4-benzyl-2(5H)-furanones undergo this rearrangement upon irradiation. Furthermore, synthetic routes to the 3(2H)-furanone core can themselves involve rearrangement steps, such as a 1,2-alkyl shift following a transition-metal-catalyzed heterocyclization. organic-chemistry.org

Photochemical and Thermal Reactivity Profiles of 3(2H)-Furanone, 2-benzoyl-5-methyl-

The response of 3(2H)-Furanone, 2-benzoyl-5-methyl- to energy input in the form of light or heat can initiate unique chemical transformations.

Photochemical Reactivity: The benzoyl group acts as a chromophore, allowing the molecule to absorb UV light. Upon irradiation, similar to other aroyl-containing compounds like chalcones, the molecule can be excited to a diradical species. nih.gov This can trigger a cascade of reactions, including intramolecular cyclizations or rearrangements. The photo-oxidation of the related furaneol, initiated by singlet oxygen, proceeds via attack at the double bond to form a hydroperoxide intermediate, which then fragments into smaller carbonyl compounds. jfda-online.com A similar pathway could be envisioned for the title compound, potentially leading to the degradation of the furanone ring.

Thermal Reactivity: The thermal stability of furanones is limited. Theoretical studies on the thermal decomposition of 2(3H)- and 2(5H)-furanones indicate that at elevated temperatures (e.g., >300 °C), they can undergo isomerization and decomposition. researchgate.netnih.gov A common pathway involves a hydrogen transfer coupled with ring-opening to form an acyclic ketene (B1206846) intermediate. nih.govatu.ie This intermediate can then fragment, for instance by losing carbon monoxide, to yield smaller unsaturated molecules. researchgate.netnih.gov For 3(2H)-Furanone, 2-benzoyl-5-methyl-, heating would likely lead to complex decomposition mixtures, initiated by ring-opening or cleavage of the benzoyl group.

Radical-Mediated Transformations of 3(2H)-Furanone Scaffolds

The 3(2H)-furanone scaffold can participate in radical reactions, either by generating radicals or by reacting with them. The photochemical excitation of the benzoyl group can produce a diradical intermediate, as discussed previously. nih.gov This species could initiate intramolecular radical additions or hydrogen atom transfer (HAT) reactions. For example, a 1,5-HAT from the C5-methyl group to the excited carbonyl oxygen is a plausible initial step.

Furthermore, radical trapping experiments on related photochemical systems have confirmed the presence of radical intermediates. nih.gov The generation of furanoxyl radicals has also been proposed in the electrosynthesis of furanone dimers. The antioxidant and pro-oxidant activities observed in some hydroxy-furanones are linked to their ability to participate in redox cycles involving radical oxygen species. While the title compound lacks the hydroxyl group often associated with this activity, the furanone core itself is susceptible to radical processes.

Advanced Computational Chemistry and Theoretical Investigations of 3 2h Furanone, 2 Benzoyl 5 Methyl

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular geometry, and energy. For a molecule like 3(2H)-Furanone, 2-benzoyl-5-methyl-, these calculations can elucidate its inherent stability, the nature of its chemical bonds, and the electronic factors that govern its reactivity.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of molecules. It is particularly effective for studying reaction mechanisms by calculating the geometries and energies of reactants, transition states, and products.

For 3(2H)-Furanone, 2-benzoyl-5-methyl-, DFT could be used to explore various potential reactions. Furanones can participate in cycloaddition reactions, and the benzoyl group, being an electron-withdrawing substituent, significantly influences the molecule's reactivity. pku.edu.cnbeilstein-journals.org A DFT study could map out the potential energy surface for reactions such as a Diels-Alder cycloaddition or a nucleophilic addition to the carbonyl groups. Such studies have been performed on similar furan (B31954) derivatives to determine whether reactions proceed through a concerted or stepwise mechanism. pku.edu.cn For instance, a stepwise pathway often involves the formation of a zwitterionic intermediate. pku.edu.cn By calculating the activation free energies for different pathways, the most likely reaction mechanism can be identified. researchgate.net

Illustrative Data Table: Hypothetical DFT-Calculated Energies for a Reaction Pathway

This table shows a hypothetical energy profile for a nucleophilic attack on 3(2H)-Furanone, 2-benzoyl-5-methyl-, as would be calculated using a DFT method like B3LYP/6-311G(d,p).

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsFuranone + Nucleophile0.0
TS1First Transition State+15.5
IntermediateZwitterionic Adduct-5.2
TS2Second Transition State (Proton Transfer)+8.1
ProductFinal Adduct-12.7

Ab Initio Molecular Dynamics (AIMD) Simulations for Reaction Dynamics

While DFT calculations on stationary points (reactants, products, transition states) provide a static picture of a reaction, Ab Initio Molecular Dynamics (AIMD) simulations offer insights into the dynamic process. In an AIMD simulation, the forces on the atoms are calculated "on the fly" using quantum mechanics as the simulation progresses, allowing for the observation of bond-forming and bond-breaking events in real time.

For 3(2H)-Furanone, 2-benzoyl-5-methyl-, an AIMD simulation could be used to study a reaction in the presence of explicit solvent molecules. This would reveal the role of the solvent in stabilizing intermediates or transition states and provide a more realistic understanding of the reaction dynamics than gas-phase calculations alone.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a model that analyzes the topology of the electron density to partition a molecule into atomic basins. amercrystalassn.org This allows chemical concepts like atoms and chemical bonds to be rigorously defined based on the physical observable of electron density. amercrystalassn.org QTAIM analysis can characterize the nature of chemical bonds, identifying them as either shared-shell (covalent) or closed-shell (ionic, van der Waals) interactions.

In the context of 3(2H)-Furanone, 2-benzoyl-5-methyl-, QTAIM would be used to analyze the bond critical points (BCPs) for each bond in the molecule. nih.gov The properties at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the bond's strength and character. For example, a negative Laplacian indicates a covalent bond with significant shared electron density. Such analyses have been performed on furan clusters to understand the non-covalent interactions holding the molecules together. researchgate.netnih.gov

Illustrative Data Table: Hypothetical QTAIM Parameters for Selected Bonds

This table provides hypothetical QTAIM data for key bonds in the molecule, indicating their electronic character.

BondElectron Density at BCP (ρ)Laplacian of Electron Density (∇²ρ)Bond Character
C=O (Furanone)0.35 a.u.+0.1 a.u.Polar Covalent
C=O (Benzoyl)0.36 a.u.+0.2 a.u.Polar Covalent
C-O (Ring)0.24 a.u.-0.5 a.u.Covalent
C-C (Ring)0.28 a.u.-0.7 a.u.Covalent

Molecular Dynamics Simulations of 3(2H)-Furanone, 2-benzoyl-5-methyl- in Various Environments

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. Using classical force fields, MD can simulate large systems containing a solute molecule and thousands of solvent molecules for nanoseconds or longer.

MD simulations of 3(2H)-Furanone, 2-benzoyl-5-methyl-, would be invaluable for understanding its behavior in different chemical environments, such as in water (a polar, protic solvent) versus hexane (B92381) (a nonpolar solvent). These simulations can reveal stable conformations of the molecule, the organization of solvent molecules around it (solvation shell), and its dynamic behavior. semanticscholar.org For instance, the orientation of the benzoyl group relative to the furanone ring might change depending on the solvent, which in turn could affect its accessibility for reactions. Studies on marine-derived furanones have used MD simulations to understand their stability and interactions within biological receptor sites. nih.gov

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It posits that a molecule's reactivity is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a reaction partner. The HOMO represents the region from which a molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the region most likely to accept electrons (electrophilicity).

For 3(2H)-Furanone, 2-benzoyl-5-methyl-, an FMO analysis would predict its reactive sites. tandfonline.com Due to the electron-withdrawing nature of the two carbonyl groups, the LUMO is expected to be distributed over the conjugated system, particularly on the carbonyl carbons, making them susceptible to nucleophilic attack. The HOMO would likely be located on the furan ring and the phenyl ring of the benzoyl group, indicating these as the sites for electrophilic attack. The energy gap between the HOMO and LUMO also provides a measure of the molecule's kinetic stability.

Illustrative Data Table: Hypothetical FMO Analysis and Reactivity Descriptors

ParameterValue (eV)Implication
E(HOMO)-7.2Site of electrophilic attack
E(LUMO)-2.5Site of nucleophilic attack
HOMO-LUMO Gap4.7Indicates high kinetic stability
Global Hardness (η)2.35Resistance to change in electron distribution
Electrophilicity Index (ω)2.58Good electrophile

Computational Prediction of Novel Reactivity and Chemical Properties

By integrating insights from the computational methods described above, it becomes possible to predict novel reactivity patterns and properties for 3(2H)-Furanone, 2-benzoyl-5-methyl-.

DFT and FMO analyses could predict the regioselectivity of reactions. For example, in an electrophilic substitution on the benzoyl's phenyl ring, calculations could determine whether the ortho, meta, or para position is most favorable. The analysis might predict that the electron-withdrawing nature of the furanone substituent would direct incoming electrophiles to the meta position.

Furthermore, MD and AIMD simulations could be used to design novel catalysts or reaction conditions. By understanding the dynamic and solvent effects on the reaction, one could propose a solvent system or a catalytic species that lowers the activation energy and improves reaction yield and selectivity. For instance, if a zwitterionic intermediate is identified, a polar solvent would be predicted to stabilize it and accelerate the reaction. Theoretical investigations on similar scaffolds have been used to design novel fluorescent dyes, indicating that the photophysical properties of 3(2H)-Furanone, 2-benzoyl-5-methyl- could also be a fruitful area for computational prediction. rsc.org

Strategic Derivatization and Structure Reactivity Relationships of 3 2h Furanone, 2 Benzoyl 5 Methyl

Systematic Modification of the 2-Benzoyl Substituent

The benzoyl group at the 2-position of the furanone ring is a key site for systematic modification. Altering the electronic properties of this aromatic ring can significantly impact the reactivity of the entire molecule.

A systematic study on glycosyl donors with para-substituted 2-O-benzoyl groups demonstrated a clear correlation between the electronic nature of the substituent and the donor's reactivity. nih.gov The reactivity order was found to align with the electron-donating or electron-withdrawing power of the substituents. nih.gov This principle can be extrapolated to 3(2H)-furanone, 2-benzoyl-5-methyl-, where similar modifications to the benzoyl group would likely modulate its chemical properties in a predictable manner.

Table 1: Examples of para-Substituents on the 2-Benzoyl Group and Their Expected Electronic Effect

SubstituentChemical FormulaElectronic Effect
Methoxy-OCH₃Electron-donating
Pyrrolidino-NC₄H₈Electron-donating
Bromo-BrElectron-withdrawing
Cyano-CNElectron-withdrawing

Functionalization of the 5-Methyl Group

The 5-methyl group of 3(2H)-furanone, 2-benzoyl-5-methyl- offers another avenue for derivatization. While direct functionalization of this methyl group can be challenging, related studies on similar furanone structures provide insights into potential synthetic strategies.

For instance, in the synthesis of related furanone derivatives, the introduction of different alkyl or aryl groups at the 5-position has been achieved through various synthetic routes. google.com One common approach involves the aldol (B89426) condensation of a 2,5-dialkyldihydro-3(2H)-furanone with an appropriate aldehyde, followed by subsequent chemical transformations. google.com This suggests that a similar strategy could be employed to introduce substituents other than a methyl group at the 5-position of the 2-benzoyl-3(2H)-furanone core.

Ring System Modifications and Heterocycle Annulation Studies

Modifications to the core 3(2H)-furanone ring system and the annulation of heterocyclic rings represent advanced strategies for creating novel derivatives. These alterations can lead to significant changes in the molecule's shape, polarity, and potential for intermolecular interactions.

The furanone ring can be a precursor for the synthesis of other heterocyclic systems. For example, reactions of furanones with nitrogen nucleophiles like hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyridazinone derivatives. bibliomed.org Additionally, the nitrile group, if present as a substituent, can be utilized to construct a thiazolidine (B150603) ring. researchgate.net

Annulation, the fusion of an additional ring onto the furanone core, can lead to the formation of more complex polycyclic structures. For instance, intramolecular annulation of suitably substituted precursors can yield fused benzofurans. researchgate.net The synthesis of naphthofuran derivatives from furanone precursors has also been reported. researchgate.net These examples demonstrate the potential of the 3(2H)-furanone ring as a building block for constructing a diverse range of heterocyclic compounds.

Stereoselective Derivatization and Control in 3(2H)-Furanone, 2-benzoyl-5-methyl- Chemistry

The 3(2H)-furanone scaffold can possess chiral centers, making stereoselective derivatization a critical aspect of its chemistry. The control of stereochemistry is particularly important in the synthesis of biologically active molecules, where specific stereoisomers often exhibit desired activities.

In the context of related furanones, stereoselectivity has been achieved through various methods. For example, the use of chiral auxiliaries, such as (-)-menthol, can direct the stereochemical outcome of reactions. Asymmetric acetalization of 5-hydroxy-2(5H)-furanone with (-)-menthol has been used to produce enantiomerically enriched products.

Furthermore, the stereochemistry of substituents on the furanone ring can be influenced by the reaction conditions and the nature of the reagents used. For example, the reduction of a C=C double bond in the furanone ring can lead to the formation of diastereomers, which may be separable by techniques like recrystallization. The absolute configuration of chiral furanone derivatives has been determined using advanced analytical techniques such as Vibrational Circular Dichroism (VCD) spectroscopy in conjunction with theoretical calculations. nih.gov

Quantitative Structure-Reactivity Relationships (QSRR) for Mechanistic Insights

By systematically varying substituents on the 2-benzoyl group or at the 5-position and measuring the resulting reaction rates or equilibrium constants, a QSRR model could be developed. This model would mathematically describe the relationship between structural descriptors (e.g., Hammett parameters for the benzoyl substituents, steric parameters for the 5-substituent) and the observed reactivity.

Such a study would provide valuable mechanistic insights. For example, it could quantify the electronic and steric effects of different substituents on the stability of reaction intermediates or transition states. This information would be instrumental in designing more efficient synthetic routes and in predicting the reactivity of novel, yet-to-be-synthesized derivatives of 3(2H)-furanone, 2-benzoyl-5-methyl-. The insights gained from QSRR studies on analogous systems, such as the effect of 2-O-benzoyl para-substituents on glycosylation rates, underscore the potential of this approach. nih.gov

Sophisticated Spectroscopic and Analytical Methodologies for 3 2h Furanone, 2 Benzoyl 5 Methyl Characterization and Mechanistic Insights

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Complex Structure Elucidation and Tautomeric Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of furanone derivatives. While specific NMR data for 2-benzoyl-5-methyl-3(2H)-furanone is not extensively detailed, the analysis of analogous compounds provides a clear framework for its characterization. For instance, ¹H and ¹³C NMR spectra are crucial for confirming the core structure and the position of substituents.

Tautomerism, a key characteristic of certain furanone derivatives, can be effectively studied using NMR. A notable example is the investigation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), a key flavor compound. nih.gov Its potential keto-enol tautomerism was studied using ¹H NMR by monitoring the exchange of the proton at the C2 position with deuterium (B1214612) from the D₂O solvent. nih.gov This study revealed that the rate of tautomerism, and subsequent racemization, is highly dependent on pH, being lowest between pH 4 and 5 and increasing significantly in acidic (pH 2) or basic (pH > 7) conditions. nih.gov At a pH of 7.2, approximately 50% of the C2 protons exchanged with deuterium within one hour, demonstrating a rapid equilibrium. nih.gov This approach would be directly applicable to studying potential tautomeric forms of 2-benzoyl-5-methyl-3(2H)-furanone.

Table 1: Representative ¹H NMR Chemical Shifts for Furanone Derivatives This table is illustrative and based on data for related furanone compounds. Actual values for 2-benzoyl-5-methyl-3(2H)-furanone may vary.

Proton2,5-Dimethyl-3(2H)-furanone chemicalbook.com3-Methyl-2(5H)-furanone chemicalbook.comPredicted Range for 2-benzoyl-5-methyl-3(2H)-furanone
Methyl Protons (C5-CH₃) ~2.0 ppm-~2.1-2.3 ppm
Ring Protons ~4.8 ppm (H5)~4.8 ppm (H5)~5.0-5.5 ppm (H5)
Benzoyl Protons --~7.4-8.0 ppm

High-Resolution Mass Spectrometry (HRMS) in Reaction Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of a molecule by providing highly accurate mass measurements. This capability is essential for confirming the identity of newly synthesized compounds and for analyzing complex reaction mixtures to elucidate pathways.

In the synthesis of novel chiral 2(5H)-furanone sulfones, for example, HRMS was employed to confirm the chemical composition of the final products. nih.gov Similarly, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for the sensitive quantification of furanone derivatives, such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone, in complex matrices like baby food. nih.gov Such methods demonstrate the analytical selectivity and sensitivity required to trace compounds in various media. nih.gov For 2-benzoyl-5-methyl-3(2H)-furanone, HRMS would be critical in confirming its molecular formula (C₁₂H₁₀O₃) and could be used to identify potential intermediates and byproducts during its synthesis, thereby shedding light on the reaction mechanism.

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography provides unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This technique is the gold standard for establishing the absolute stereochemistry and preferred conformation of chiral molecules.

The application of single-crystal X-ray diffraction was pivotal in a study of chiral 5-alkoxy-2(5H)-furanones. nih.gov By analyzing a pure crystalline sample of 5-bornyloxy-2(5H)-furanone, researchers unequivocally established the (S)-configuration at the C-5 chiral center. nih.gov This method was also used to determine the molecular structures of various thioether and sulfone derivatives of 2(5H)-furanones, confirming their stereochemistry. nih.gov For 2-benzoyl-5-methyl-3(2H)-furanone, which possesses a chiral center at the C-5 position, X-ray crystallography would be the definitive method to determine its absolute configuration (R or S) and to analyze its solid-state conformation, including the planarity of the furanone ring and the orientation of the benzoyl substituent.

Photoelectron Spectroscopy for Electronic Structure Analysis of 3(2H)-Furanone Compounds

Photoelectron spectroscopy (PES) is a technique that measures the kinetic energies of electrons emitted from a molecule upon irradiation with high-energy photons, providing direct insight into the electronic structure and orbital energies.

A study of 2(3H)-furanone and 2(5H)-furanone using He I photoelectron spectra revealed key details about their valence electronic structures. capes.gov.br The spectra showed expanded bands in the low ionization potential (IP) region, which were assigned to the ionization of the oxygen lone pair (nₒ) and the π orbitals of the carbonyl group (πc=o) and the double bond (πc=c). capes.gov.br This analysis helps in understanding the interactions between lone pair orbitals in saturated oxygen heterocycles. By applying PES to 2-benzoyl-5-methyl-3(2H)-furanone, one could probe how the benzoyl and methyl substituents perturb the electronic structure of the furanone core, particularly the energies of the frontier molecular orbitals.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying functional groups within a molecule and for monitoring the progress of a chemical reaction. youtube.com These methods probe the vibrational modes of molecules; IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. youtube.com

Theoretical and experimental studies on furan (B31954) and its methyl derivatives have provided detailed assignments of their vibrational frequencies. globalresearchonline.net For furan derivatives, C-C stretching vibrations are typically observed in the 1414-1033 cm⁻¹ range, while C=C stretching vibrations appear at higher frequencies. globalresearchonline.net The IR spectra of furanone compounds are characterized by a very strong absorption band corresponding to the C=O stretching of the lactone carbonyl group, typically found in the region of 1750-1800 cm⁻¹. The presence of a benzoyl group in 2-benzoyl-5-methyl-3(2H)-furanone would introduce additional characteristic bands, including a ketone C=O stretch (around 1680-1660 cm⁻¹) and aromatic C=C stretching bands (around 1600-1450 cm⁻¹).

These distinct spectral signatures allow for effective reaction monitoring. For example, during the synthesis of a furanone, one could monitor the disappearance of reactant signals and the appearance of the characteristic furanone carbonyl peak to track the reaction's progress and completion.

Table 2: Characteristic Infrared (IR) Absorption Frequencies for 2-benzoyl-5-methyl-3(2H)-furanone This table presents expected frequency ranges based on data for related functional groups.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Lactone Carbonyl C=O Stretch1750 - 1800Strong
Ketone Carbonyl (Benzoyl) C=O Stretch1660 - 1680Strong
Aromatic Ring C=C Stretch1450 - 1600Medium to Weak
Furanone Ring C=C Stretch~1650Medium
Furanone Ring C-O-C Stretch1000 - 1300Strong
Methyl Group C-H Bending~1375 and ~1460Medium

Specialized Applications of 3 2h Furanone, 2 Benzoyl 5 Methyl in Advanced Chemical Synthesis and Materials Science

3(2H)-Furanone, 2-benzoyl-5-methyl- as a Precursor in Complex Organic Transformations

The 3(2H)-furanone skeleton is a valuable starting point for the synthesis of a diverse array of more complex heterocyclic compounds. The inherent reactivity of the furanone ring, combined with the functional handles provided by the benzoyl and methyl groups, allows for its elaboration into various molecular architectures. Furanone derivatives serve as key intermediates for producing a wide range of pharmaceuticals and agrochemicals.

Research has demonstrated that the furanone ring can be transformed into other heterocyclic systems. For instance, 2-furanone derivatives have been successfully converted into pyridazinone and pyrrol-2-one derivatives through reactions with reagents like hydrazine (B178648) hydrate (B1144303) and ammonium (B1175870) acetate, respectively. aps.org These transformations highlight the role of the furanone as a synthon, where its structure is strategically modified to build new rings. Condensation reactions with amines or alcohols are also a common strategy to expand the molecular complexity.

The general synthetic utility of the 3(2H)-furanone core is well-established. Methods such as base-induced intramolecular cyclizations and transition-metal-catalyzed reactions are employed to generate highly substituted furanones. chemrxiv.org These substituted furanones can then undergo further side-chain modifications. This approach is particularly powerful as it allows for the creation of a library of related compounds from a common parent structure, which is highly valuable for biological activity screening and the synthesis of natural products. nih.gov The furanone unit itself is a crucial electrophilic center that is believed to be responsible for the biological activity of various natural compounds. nih.gov

Table 1: Examples of Complex Organic Transformations Using Furanone Precursors

Furanone Precursor Reagent(s) Resulting Compound Class Reference
2-Furanone derivatives Ammonium Acetate, Acetic Acid Pyrrol-2-one derivatives aps.org
2-Furanone derivatives Hydrazine Hydrate Pyridazinone derivatives aps.org
2-Furanone derivatives Benzoyl Chloride N-Benzoylpyridazinone derivatives aps.org
Isoxazole derivatives Hydrogenolysis, Acid Hydrolysis 3(2H)-Furanones with modifiable side-chains nih.gov

Integration of 3(2H)-Furanone, 2-benzoyl-5-methyl- in Catalytic Systems (e.g., as a ligand scaffold, excluding material properties)

The integration of furanone derivatives in catalytic systems is primarily centered on their transformation into valuable chemicals using metal catalysts, rather than the furanone itself acting as a stable ligand scaffold. The furanone structure serves as a versatile platform chemical, and its conversion is facilitated by various catalytic processes. researchgate.net

Metal catalysts, including those based on copper, are instrumental in the hydrogenation of furan-containing compounds. nih.gov For these transformations, the catalyst's role is to selectively hydrogenate specific functional groups, such as the aldehyde group in furfural (B47365), while preserving the furan (B31954) ring itself. nih.gov The process often involves bifunctional catalysts that possess both metal sites for hydrogenation and acidic supports to facilitate subsequent rearrangement reactions. nih.gov

For example, the oxidation of furfural in the presence of a TS-1 catalyst can yield 5-hydroxy-2(5H)-furanone, which is considered a versatile platform chemical. researchgate.net This furanone derivative can then undergo further catalytic reactions like oxidation, reduction, and reductive aminolysis using supported metal catalysts to produce a range of industrial chemicals. researchgate.net While these processes are catalytic and involve furanones, the furanone is the substrate being transformed, not a component of the catalyst complex itself. The development of synthetic protocols for furanone derivatives often relies on metal-free reactions as well, highlighting a broad range of synthetic strategies available. researchgate.net

Development of Fluorescent Organic Dyes Based on the 3(2H)-Furanone Scaffold (excluding specific photophysical properties)

The 3(2H)-furanone ring system is a highly effective scaffold for the creation of novel fluorescent organic dyes. researchgate.netccij-online.org Its structure can be readily modified to produce fluorophores with significant potential for bio-analytical and cytochemical applications. nih.gov

A prominent example of a furanone-based fluorogenic reagent is 2-methoxy-2,4-diphenyl-3(2H)-furanone (MDPF). nih.gov This non-fluorescent compound reacts selectively with primary amines to yield intensely fluorescent products. nih.gov This reaction has been widely applied in analytical biochemistry for the detection and visualization of proteins and other amine-containing molecules. Interestingly, detailed studies have revealed that the fluorescent products formed from the reaction of diaryl-furanones like MDPF with amines are not pyrrolinones as initially thought, but are in fact 3-oxopyrrole derivatives. nih.gov

The versatility of the furanone scaffold allows for the synthesis of various novel fluorophores. By introducing different substituents onto the furanone skeleton, chemists can tune the properties of the resulting dyes. For instance, fluorophores such as (2Z)-2-(5-fluoro-2-nitrobenzylidene)-5-phenyl-3(2H)-furanone (FNPF) and (2Z)-2-(4-carboxybenzylidene)-5-phenyl-3-(2H)-furanone (CBPF) have been synthesized and characterized, demonstrating the broad applicability of the furanone core in dye development. researchgate.netccij-online.org These custom-synthesized dyes can be designed for specific purposes, such as incorporation into the backbone of DNA for biomolecule detection.

Table 2: Fluorescent Dyes Developed from Furanone Scaffolds

Furanone Scaffold/Precursor Reactant/Modification Resulting Dye Class Application Area Reference
2-Methoxy-2,4-diphenyl-3(2H)-furanone (MDPF) Primary amines (e.g., n-butylamine) 2,4-Diphenyl-3-oxopyrrole derivatives Biochemical detection, Protein labeling nih.gov
5-Phenyl-3(2H)-furanone skeleton 5-Fluoro-2-nitrobenzaldehyde (2Z)-2-(5-fluoro-2-nitrobenzylidene)-5-phenyl-3(2H)-furanone (FNPF) Novel Fluorophore researchgate.net
5-Phenyl-3(2H)-furanone skeleton 4-Carboxybenzaldehyde (2Z)-2-(4-carboxybenzylidene)-5-phenyl-3(2H)-furanone (CBPF) Novel Fluorophore researchgate.net

Role of 3(2H)-Furanone, 2-benzoyl-5-methyl- in Material Science Scaffolding (as a monomer or building block, avoiding material properties)

In materials science, the furanone structure serves as a valuable building block for the construction of functional materials, including polymers and surface coatings. The ability to incorporate the furanone moiety, either into the main polymer backbone or as a pendant group, allows for the creation of materials with tailored functionalities.

Furan heterocycles can be advantageously incorporated into the backbones of conjugated polymers. The inclusion of furan rings can enhance polymer solubility, enabling the use of smaller solubilizing side chains, and they are considered sustainable synthetic resources as they can often be derived from natural products. This strategy has been successfully applied in the development of low band-gap polymers for organic solar cells.

A more direct application involves the chemical attachment of furanone derivatives to a pre-existing polymer. In one study, furanone derivatives were synthesized and then covalently immobilized onto poly(styrene-co-maleic anhydride) (SMA). This modified polymer was then electrospun to create nonwoven nanofibrous mats. In this architecture, the furanone unit acts as a functional scaffold attached to the polymer backbone, imparting specific properties to the final material designed to inhibit bacterial adhesion. This approach demonstrates the role of the furanone derivative as a modular building block for imparting advanced functionality to commodity polymers.

Table 3: Application of Furanone Scaffolds in Materials Science

Role of Furanone Material Type Example Application Description Reference
Monomer Unit Conjugated Polymer Organic Solar Cells Furan moieties are incorporated into the polymer backbone to create low band-gap semiconducting polymers.

Future Research Directions and Emerging Paradigms in 3 2h Furanone, 2 Benzoyl 5 Methyl Chemistry

Automation and Flow Chemistry in 3(2H)-Furanone, 2-benzoyl-5-methyl- Synthesis

The synthesis of complex molecules like 2-benzoyl-5-methyl-3(2H)-furanone traditionally relies on batch processing. However, the paradigm is shifting towards automated and continuous flow chemistry, which offers significant advantages in terms of efficiency, safety, and scalability.

Key Advantages of Flow Chemistry:

FeatureBenefit in the Synthesis of 2-benzoyl-5-methyl-3(2H)-furanone
Enhanced Heat and Mass Transfer Precise temperature control can minimize side-product formation and improve yields in the cyclization and benzoylation steps.
Improved Safety The small reaction volumes inherent to flow reactors mitigate risks associated with potentially exothermic reactions or the handling of hazardous reagents.
Facilitated Scale-up Scaling production from laboratory to industrial quantities can be achieved by extending the operation time or by parallelizing reactor setups, a more straightforward process than with batch reactors.
Integration of Synthesis and Purification Downstream processing steps like extraction and chromatography can be integrated into a continuous flow system, streamlining the entire production process.

Future research in this area should focus on developing a robust, multi-step continuous flow synthesis for 2-benzoyl-5-methyl-3(2H)-furanone. This would involve the optimization of reaction conditions, such as residence time, temperature, and stoichiometry, for each step in the sequence. The development of such a process would not only enhance the efficiency of its production but also allow for the on-demand synthesis of this and structurally related furanone derivatives.

Sustainable and Environmentally Benign Approaches to 3(2H)-Furanone, 2-benzoyl-5-methyl- Production

The principles of green chemistry are increasingly integral to the development of new synthetic methodologies. For the production of 2-benzoyl-5-methyl-3(2H)-furanone, a shift towards more sustainable practices is a critical future research direction.

Potential Green Chemistry Strategies:

Use of Greener Solvents: Research into replacing traditional volatile organic compounds with more environmentally friendly alternatives like water, supercritical fluids, or bio-based solvents could significantly reduce the environmental footprint of the synthesis. For instance, the cycloisomerization of allenic hydroxyketones to form 3(2H)-furanones has been successfully achieved in water.

Catalysis: The development and implementation of highly efficient and recyclable catalysts can minimize waste and energy consumption. This includes the use of solid-supported catalysts that can be easily separated from the reaction mixture.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. Future synthetic strategies for 2-benzoyl-5-methyl-3(2H)-furanone should be evaluated based on their atom economy.

Renewable Feedstocks: Investigating the possibility of deriving the starting materials for the synthesis of 2-benzoyl-5-methyl-3(2H)-furanone from renewable biomass sources would represent a major advance in its sustainable production.

In-Situ Mechanistic Studies and Advanced Reaction Monitoring of 3(2H)-Furanone, 2-benzoyl-5-methyl- Transformations

A deep understanding of reaction mechanisms is paramount for optimizing synthetic processes and discovering novel reactivity. The application of advanced in-situ spectroscopic techniques can provide real-time insights into the transformations involved in the synthesis of 2-benzoyl-5-methyl-3(2H)-furanone.

Advanced Monitoring Techniques:

TechniqueInformation Gained
In-situ NMR Spectroscopy Provides detailed structural information on reactants, intermediates, and products as the reaction progresses.
In-situ IR/Raman Spectroscopy Monitors the disappearance of starting material functional groups and the appearance of product functional groups in real-time.
Mass Spectrometry Allows for the identification of transient intermediates and byproducts, offering clues to the reaction pathway.

By employing these techniques, researchers can gain a comprehensive understanding of the kinetics and thermodynamics of the key bond-forming and bond-breaking events in the synthesis of 2-benzoyl-5-methyl-3(2H)-furanone. This knowledge can then be used to precisely control reaction conditions to maximize yield and selectivity.

Theoretical Predictions and Experimental Verification of Novel Reactivity of 3(2H)-Furanone, 2-benzoyl-5-methyl-

The synergy between computational chemistry and experimental work is a powerful engine for discovery. Theoretical calculations can be used to predict the physical, chemical, and photophysical properties of 2-benzoyl-5-methyl-3(2H)-furanone, as well as to explore its potential for novel reactivity.

For instance, theoretical studies on related 3(2H)-furanone scaffolds have been instrumental in the development of novel fluorescent organic dyes. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can predict absorption and emission spectra, which can then be experimentally verified. These computational approaches can also be used to explore the excited-state dynamics of the molecule, providing insights into its potential use in areas such as photochemistry and materials science.

Future research should leverage these computational tools to predict new reactions and properties for 2-benzoyl-5-methyl-3(2H)-furanone. The benzoyl substituent at the 2-position offers a unique electronic and steric environment that could lead to unexpected reactivity. Theoretical predictions can guide experimental efforts towards the discovery of novel transformations and applications for this intriguing molecule.

Q & A

Q. How to reconcile divergent synthetic yields reported in literature?

  • Methodological Answer : Discrepancies often stem from trace moisture in reactions or catalyst purity. Replicate procedures under inert atmospheres (Ar/N₂) using rigorously dried solvents. Compare yields across multiple batches and statistically analyze outliers via ANOVA .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.